molecular formula C14H12N2S2 B14587133 3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime CAS No. 61321-94-6

3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime

Cat. No.: B14587133
CAS No.: 61321-94-6
M. Wt: 272.4 g/mol
InChI Key: MXDNKARHNPWFNX-UHFFFAOYSA-N
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Description

3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime typically involves the reaction of 3-methyl-1,3-benzothiazol-2(3H)-one with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.

    Benzothiazole: A parent compound with various derivatives used in pharmaceuticals and agrochemicals.

    6-Methyl-2-thiouracil: A compound with similar sulfur-containing heterocyclic structure, used in medicinal chemistry.

Uniqueness

3-Methyl-1,3-benzothiazol-2(3H)-one S-phenylthioxime is unique due to its specific substitution pattern and the presence of the thioxime group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61321-94-6

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-methyl-N-phenylsulfanyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C14H12N2S2/c1-16-12-9-5-6-10-13(12)17-14(16)15-18-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

MXDNKARHNPWFNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=NSC3=CC=CC=C3

Origin of Product

United States

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